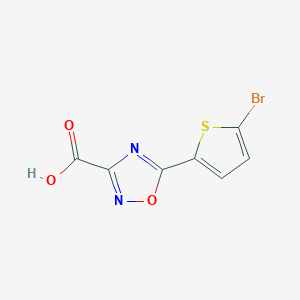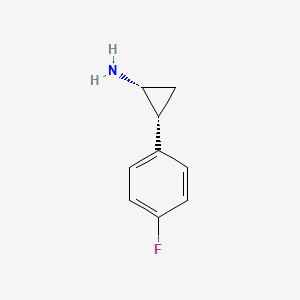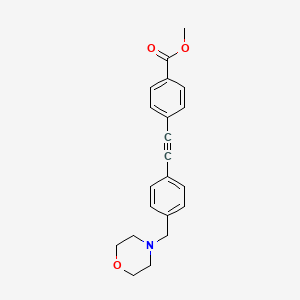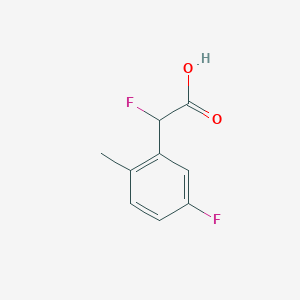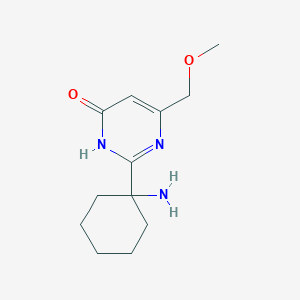
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of a dihydropyrimidinone core, which is a common scaffold in medicinal chemistry, and a cyclohexylamine moiety, which can impart specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The cyclohexylamine moiety can be introduced through subsequent nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dihydropyrimidinone core can be reduced to form tetrahydropyrimidinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxymethyl group can yield aldehydes or carboxylic acids, while reduction of the dihydropyrimidinone core can produce tetrahydropyrimidinones.
科学的研究の応用
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The cyclohexylamine moiety can interact with specific binding sites, while the dihydropyrimidinone core can modulate the activity of the target. This dual interaction can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 2-(1-Aminocyclohexyl)-4,6-dimethoxypyrimidine
- 2-(1-Aminocyclohexyl)-5-methyl-3,4-dihydropyrimidin-4-one
- 2-(1-Aminocyclohexyl)-6-ethyl-3,4-dihydropyrimidin-4-one
Uniqueness
2-(1-Aminocyclohexyl)-6-(methoxymethyl)-3,4-dihydropyrimidin-4-one is unique due to the presence of the methoxymethyl group, which can impart specific chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
特性
分子式 |
C12H19N3O2 |
|---|---|
分子量 |
237.30 g/mol |
IUPAC名 |
2-(1-aminocyclohexyl)-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H19N3O2/c1-17-8-9-7-10(16)15-11(14-9)12(13)5-3-2-4-6-12/h7H,2-6,8,13H2,1H3,(H,14,15,16) |
InChIキー |
AHZUKCJFJZSZIV-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC(=O)NC(=N1)C2(CCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


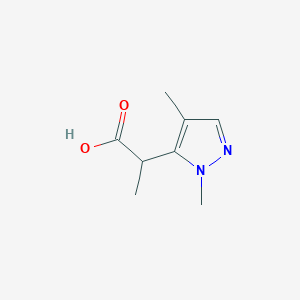
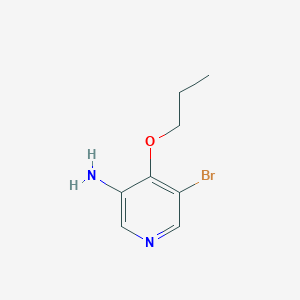
![3-[(3,4-Dimethylphenyl)methoxy]azetidine](/img/structure/B13066140.png)
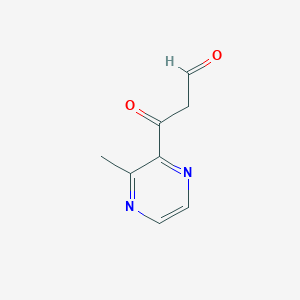
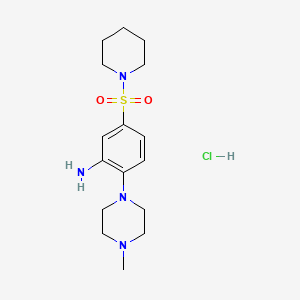


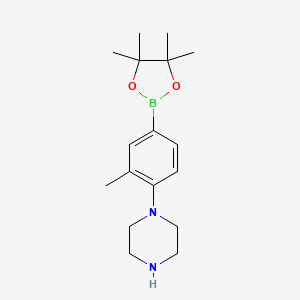
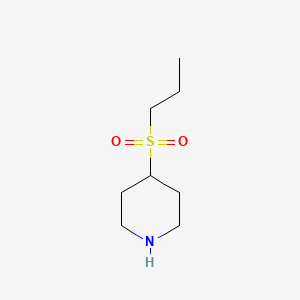
![Methyl 5-bromo-2-[(methylsulfonyl)amino]benzoate](/img/structure/B13066187.png)
